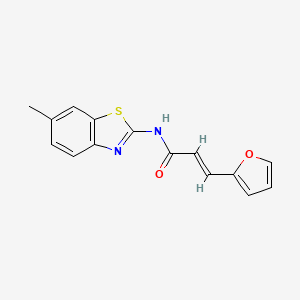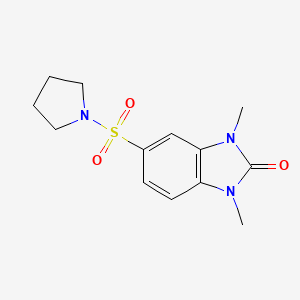![molecular formula C14H12ClN3O2 B5759770 2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile is a chemical compound that has shown significant potential in scientific research. The compound is also known as CP-690,550, and it is a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that have been developed to treat various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
CP-690,550 is a JAK inhibitor, which means it inhibits the activity of JAK enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, CP-690,550 can reduce inflammation and improve symptoms in autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been found to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α). CP-690,550 can also reduce the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
CP-690,550 has several advantages for lab experiments. It is a potent and selective JAK inhibitor, which means it can be used to study the role of JAK enzymes in various signaling pathways. CP-690,550 has also been found to be well-tolerated in clinical trials, which makes it a promising candidate for further research.
However, CP-690,550 also has some limitations for lab experiments. It has a short half-life, which means it needs to be administered frequently to maintain therapeutic levels. CP-690,550 can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research of CP-690,550. One direction is to study its potential in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study its combination with other drugs to improve its efficacy and reduce its side effects. Additionally, further research is needed to understand the long-term safety and efficacy of CP-690,550 in clinical settings.
Conclusion
2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile is a promising compound for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CP-690,550 in the treatment of autoimmune diseases.
合成方法
The synthesis method of CP-690,550 involves the reaction of 2-chlorobenzyl chloride with 2-(cyclopropylamino)acetonitrile in the presence of a base to form 2-(2-chlorobenzyl)-2-(cyclopropylamino)acetonitrile. The resulting compound is then reacted with hydroxylamine hydrochloride to form 2-(2-chlorobenzyl)-2-(cyclopropylamino)acetohydroxamic acid. The final step involves the reaction of the acetohydroxamic acid with 2-chloro-4,5-dicyano-1,3-oxazole to form CP-690,550.
科学研究应用
CP-690,550 has shown significant potential in scientific research. It has been studied in various preclinical and clinical studies for the treatment of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been found to be effective in reducing inflammation and improving symptoms in these diseases.
属性
IUPAC Name |
2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-3-1-2-4-12(10)19-8-13-18-11(7-16)14(20-13)17-9-5-6-9/h1-4,9,17H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEBBNBSVHWUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)COC3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)




![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)

![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)
